molecular formula C10H19ClN2O2 B6144938 4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride CAS No. 2757961-38-7

4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride

Cat. No. B6144938
CAS RN: 2757961-38-7
M. Wt: 234.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride (4-PCM HCl) is an organic compound that has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. 4-PCM HCl is an important molecule in the field of medicinal chemistry and synthetic organic chemistry due to its unique structure and properties. In Additionally, potential future directions of research will be explored.

Scientific Research Applications

4-PCM HCl has been used in a wide range of scientific research applications. For example, 4-PCM HCl has been used as a ligand in the synthesis of metal complexes, which have potential applications in the fields of catalysis, drug delivery, and materials science. 4-PCM HCl has also been used in the synthesis of peptides and other biologically active compounds. Additionally, 4-PCM HCl has been used as a building block in the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 4-PCM HCl is not well understood. It is believed that 4-PCM HCl can act as a chelating agent, forming strong complexes with metal ions and other molecules. Additionally, it is believed that 4-PCM HCl can act as an acid-base catalyst, facilitating the formation of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PCM HCl have not been extensively studied. However, some studies have indicated that 4-PCM HCl can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, 4-PCM HCl has been shown to have anti-inflammatory and anti-cancer effects in in vitro studies.

Advantages and Limitations for Lab Experiments

4-PCM HCl has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, 4-PCM HCl can be easily modified to create novel compounds with potential applications in medicinal chemistry and drug discovery.
However, 4-PCM HCl also has some limitations for use in lab experiments. It is not very soluble in water, which can limit its use in aqueous solutions. Additionally, the mechanism of action of 4-PCM HCl is not well understood, which can limit its use in some experiments.

Future Directions

There are many potential future directions for research on 4-PCM HCl. For example, further studies could be done to better understand the mechanism of action of 4-PCM HCl, as well as its biochemical and physiological effects. Additionally, further studies could be done to explore the potential applications of 4-PCM HCl in the fields of catalysis, drug delivery, and materials science. Finally, further studies could be done to explore the potential of 4-PCM HCl as a building block in the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery.

Synthesis Methods

4-PCM HCl can be synthesized through a two-step process using piperidine and morpholine as starting materials. In the first step, piperidine is reacted with morpholine in the presence of a Lewis acid catalyst to form 4-[(3R)-piperidine-3-carbonyl]morpholine (4-PCM). In the second step, 4-PCM is treated with hydrochloric acid to form 4-PCM HCl. The two-step synthesis method is simple and efficient, and can be easily scaled up for industrial production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride involves the reaction of morpholine with piperidine-3-carboxylic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Morpholine", "Piperidine-3-carboxylic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Morpholine is reacted with piperidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 4-[(3R)-piperidine-3-carbonyl]morpholine.", "Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-[(3R)-piperidine-3-carbonyl]morpholine." ] }

CAS RN

2757961-38-7

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.